Methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate
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Overview
Description
“Methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate” is a chemical compound with the CAS Number: 2309464-98-8 . It has a molecular weight of 255.72 . The IUPAC name for this compound is methyl 2- (1- (chlorosulfonyl)piperidin-3-yl)acetate . It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the sources retrieved, it’s known that piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Esters, like this compound, can undergo reactions such as hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .Scientific Research Applications
Chemical Processes and Synthesis :
- Methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate has been involved in the recovery and reuse of acetic acid in the production of pharmaceuticals and herbicides (Wang Tian-gui, 2006).
- This compound plays a role in the synthesis of various chemicals, such as in the one-pot synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates, showcasing its utility in organic synthesis (Alexey V. Dobrydnev et al., 2018).
Environmental Applications :
- Research into the degradation of synthetic insecticides like acetamiprid by bacterial strains has been conducted, highlighting the environmental impact and potential biodegradation pathways of related compounds (Hongzhi Tang et al., 2012).
Pharmacological Research :
- While the specific compound isn't directly used in pharmacology, related compounds, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, are being researched for their potential in treating depression and addiction disorders, indicating a potential area of pharmacological relevance for structurally related compounds (S. Grimwood et al., 2011).
Other Research Areas :
- Studies have also been conducted on the kinetics of gas-phase reactions of a series of acetates with Cl atoms, which could provide insights into the reactivity and stability of similar compounds in various conditions (C. Cuevas et al., 2005).
Future Directions
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate”, is an important task of modern organic chemistry . Future research may focus on discovering and evaluating potential drugs containing the piperidine moiety .
Properties
IUPAC Name |
methyl 2-(1-chlorosulfonylpiperidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4S/c1-14-8(11)5-7-3-2-4-10(6-7)15(9,12)13/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKZOQOQPPSVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCN(C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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